Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate: is an organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by the presence of an ethyl ester group, an amino group, and a trifluoromethyl group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with guanidine to form the pyrimidine ring, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group can be retained or modified.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with retained trifluoromethyl groups.
Scientific Research Applications
Chemistry: In chemistry, ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities . Research is ongoing to explore its efficacy in treating various diseases.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in the production of various products.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
- 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
Comparison: Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate is unique due to the presence of both an amino group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the amino group can enhance its reactivity in substitution reactions, while the trifluoromethyl group can improve its metabolic stability and lipophilicity.
Properties
CAS No. |
1269294-25-8 |
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Molecular Formula |
C8H8F3N3O2 |
Molecular Weight |
235.16 g/mol |
IUPAC Name |
ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) |
InChI Key |
SQQJVHUEUVBXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N |
Origin of Product |
United States |
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